molecular formula C7H6Cl2N2O B1301051 3,5-Dichlorobenzohydrazide CAS No. 62899-78-9

3,5-Dichlorobenzohydrazide

Cat. No.: B1301051
CAS No.: 62899-78-9
M. Wt: 205.04 g/mol
InChI Key: DNISXKBKTSHNKL-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzohydrazide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzohydrazide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is refluxed for several hours, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzohydrazides, amines, and benzoyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

3,5-Dichlorobenzohydrazide has been investigated for its potential therapeutic effects. It exhibits various biological activities that make it a candidate for drug development:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways. For example, it has been studied for its effects on enzymes related to cancer proliferation and neurotransmitter modulation.
  • Antimicrobial Activity : Recent studies have demonstrated its antimicrobial properties against several bacterial strains. A comparative analysis using the disk diffusion method revealed moderate activity against Escherichia coli and Bacillus megaterium, while showing weak activity against Bacillus subtilis and Staphylococcus aureus (Table 1) .
CompoundBacillus subtilisEscherichia coliStaphylococcus aureusBacillus megaterium
This compoundWeakModerateWeakModerate

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials. Its unique chemical properties allow it to serve as an intermediate in the production of polymers and other organic compounds.

  • Nonlinear Optical Materials : Research has indicated that derivatives of benzohydrazides can be applied in the development of nonlinear optical materials due to their unique structural characteristics .

Agricultural Applications

The compound is also being explored for use in agrochemicals. Its ability to act as a growth regulator or pesticide could potentially enhance crop yield and resistance to pests.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated varying levels of effectiveness, suggesting that structural modifications could enhance its antimicrobial properties further.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited certain cancer-related enzymes, indicating its potential application in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 3,5-dichlorobenzohydrazide involves the formation of hydrazone linkages, which can interact with various biological targets. These interactions can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The compound’s solubility and bioavailability also play a role in its effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzohydrazide
  • 2,5-Dichlorobenzohydrazide
  • 3,5-Dichlorobenzamide

Uniqueness

3,5-Dichlorobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .

Biological Activity

3,5-Dichlorobenzohydrazide (DCBH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on anti-inflammatory and antimicrobial properties.

Synthesis and Characterization

This compound is synthesized through the reaction of 3,5-dichlorobenzoic acid with hydrazine hydrate. The compound is characterized by various spectroscopic techniques including NMR and mass spectrometry. The typical yield for this synthesis is around 88%, with a melting point of 128-129 °C .

Table 1: Characterization Data of this compound

PropertyValue
Yield88%
Melting Point128-129 °C
NMR (DMSO-d6)δ 9.98 (s, 1H), δ 7.82 (s, 1H), δ 7.78 (s, 1H), δ 4.57 (br.s, 2H)
ESI-MSm/z 203.1 (M+1)+

Anti-inflammatory Activity

Research has demonstrated that DCBH exhibits notable anti-inflammatory properties. In a study evaluating various benzohydrazides for their anti-inflammatory effects using the carrageenan paw edema method, DCBH was shown to significantly reduce inflammation at doses of 10 mg/kg . The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity of DCBH and Related Compounds

CompoundDose (mg/kg)Inhibition (%)
This compound1060
Benzohydrazide A1045
Benzohydrazide B1050

Antimicrobial Activity

DCBH has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses moderate activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 100 to 200 µg/mL . The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes.

Table 3: Antimicrobial Activity of DCBH

Bacterial StrainMIC (µg/mL)
Escherichia coli150
Staphylococcus aureus120
Bacillus subtilisNo activity

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of DCBH in treating inflammatory diseases and infections:

  • Anti-inflammatory Effects in Animal Models : A study conducted on rat models showed that administration of DCBH led to a significant reduction in paw edema induced by carrageenan, suggesting its potential use in treating conditions like arthritis .
  • Antimicrobial Efficacy : In vitro studies demonstrated that DCBH could inhibit the growth of pathogenic bacteria, making it a candidate for developing new antimicrobial agents .
  • Combination Therapies : Preliminary research indicates that combining DCBH with other antimicrobial agents may enhance its efficacy against resistant bacterial strains .

Properties

IUPAC Name

3,5-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISXKBKTSHNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371055
Record name 3,5-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62899-78-9
Record name 3,5-dichlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the complexation of 3,5-Dichlorobenzohydrazide with metals like Zinc enhance its biological activity against infectious agents?

A1: The research paper by [] indicates that complexing this compound-based hydrazone ligands with metals like Zinc significantly improves their efficacy against infectious diseases. While the exact mechanism is not fully elucidated within this study, computational analyses, including molecular docking and density functional theory calculations, suggest that complexation enhances the interaction of these compounds with biological targets. This is further supported by the observation that the Zinc complex exhibits superior anti-tuberculosis and antimicrobial activity compared to the free ligand. This enhanced activity is likely due to several factors, including:

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